

Spectroscopic Profile of 3-Chloro-2-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-methylquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-chloro-2-methylquinoline** (CAS No: 10222-49-8). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside a discussion of expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also provided.

Molecular Structure and Properties

3-Chloro-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Its structure consists of a quinoline core with a chlorine atom at the 3-position and a methyl group at the 2-position.

Chemical Structure:

Key Properties:[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₁₀ H ₈ ClN
Molecular Weight	177.63 g/mol
CAS Number	10222-49-8
Physical Form	Solid
Boiling Point	262.4 °C at 760 mmHg

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra for **3-chloro-2-methylquinoline** are not readily available, predicted data provides valuable insight into its expected mass-to-charge ratios for various adducts.[3]

Table 1: Predicted Mass Spectrometry Data for **3-Chloro-2-methylquinoline** Adducts[3]

Adduct	Predicted m/z
[M] ⁺	177.03398
[M+H] ⁺	178.04181
[M+Na] ⁺	200.02375
[M+NH ₄] ⁺	195.06835
[M+K] ⁺	215.99769
[M-H] ⁻	176.02725

The fragmentation of alkylquinolines upon electron impact is known to be complex, often involving rearrangement of the molecular ion before fragmentation.[4][5] For 2-methylquinolines, fragmentation may be initiated by the loss of a hydrogen atom from the methyl group, followed by rearrangement and subsequent loss of HCN.[6] The presence of a

chlorine atom would introduce a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ^{35}Cl and ^{37}Cl isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **3-chloro-2-methylquinoline** are not readily available. However, expected chemical shifts can be inferred from the analysis of related substituted quinolines.

^1H NMR: The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The methyl group protons would likely resonate as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. The exact chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents.

^{13}C NMR: The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The carbon of the methyl group would appear at a much higher field. The carbon atom attached to the chlorine (C-3) and the carbon atom of the methyl group (C-2) would show characteristic shifts influenced by these substituents.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-chloro-2-methylquinoline** is not readily available. However, the spectrum would be expected to exhibit characteristic absorption bands for the quinoline core and the C-Cl bond.

Table 2: Expected IR Absorption Frequencies for **3-Chloro-2-methylquinoline**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Methyl
1620-1580	C=C and C=N stretch	Quinoline ring
1500-1400	C=C stretch	Aromatic ring
850-750	C-H out-of-plane bend	Aromatic
800-600	C-Cl stretch	Chloroalkane

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Preparation:** A small amount of the solid **3-chloro-2-methylquinoline** is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).
- **Injection:** The solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-chloro-2-methylquinoline** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** The NMR tube is placed in the probe of a high-field NMR spectrometer.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

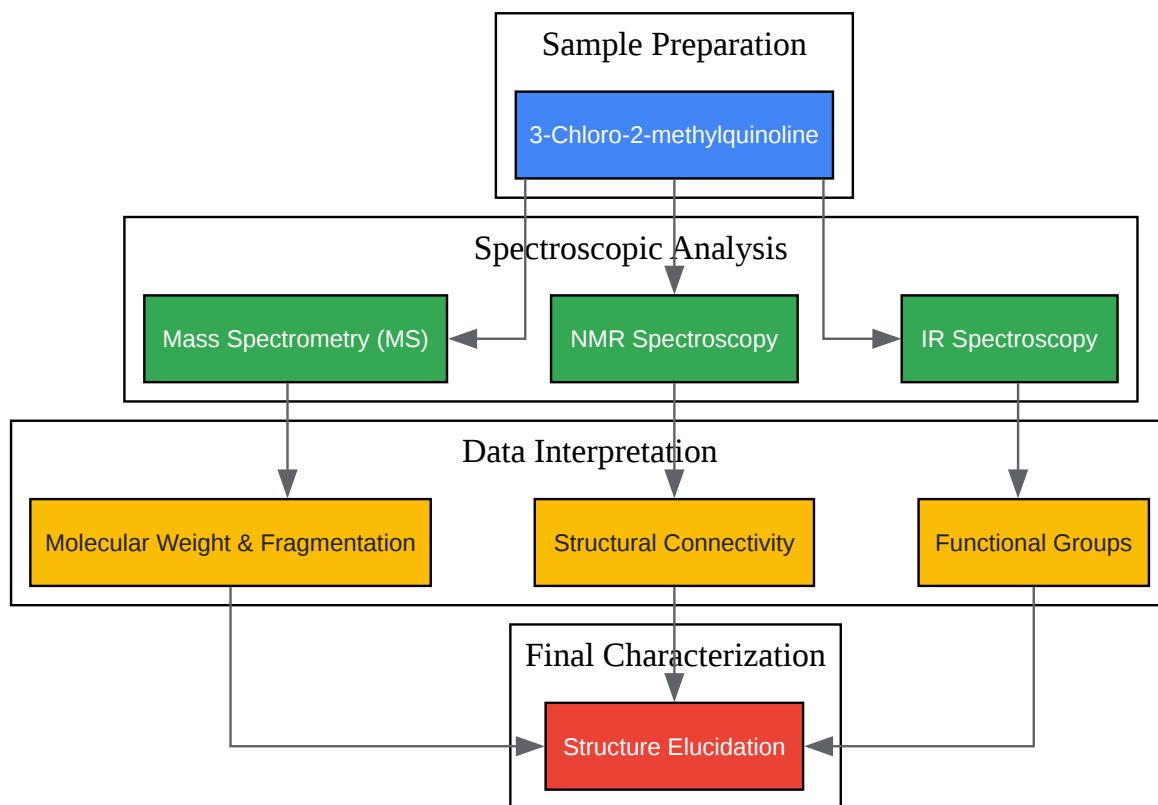
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - A small amount of **3-chloro-2-methylquinoline** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film Method):**
 - A small amount of the solid is dissolved in a volatile solvent.
 - A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
- **Spectral Acquisition:** The KBr pellet or the plate with the thin film is placed in the sample holder of an FT-IR spectrometer. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The infrared spectrum is then recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like **3-chloro-2-methylquinoline**.



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*A logical workflow for the spectroscopic analysis of **3-chloro-2-methylquinoline**.*

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